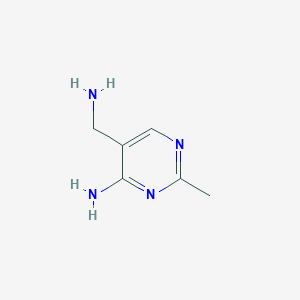

5-(Aminomethyl)-2-methylpyrimidin-4-amine

概述

描述

Monocesium arsenate, 2h-labeled, is a chemical compound that contains cesium and arsenate ions. The “2h-labeled” designation indicates that the compound has been labeled with deuterium, a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various reactions and processes.

准备方法

合成路线和反应条件

一价铯砷酸盐,2h标记的制备通常涉及氢氧化铯与砷酸的反应。反应在受控条件下进行,以确保氘的掺入。一般的反应可以用以下公式表示:

CsOH+H3AsO4→CsH2AsO4+H2O

在这个反应中,氢氧化铯与砷酸反应生成一价铯砷酸盐和水。 氘的掺入可以通过使用氘化的试剂来实现,例如氘化的水 (D2O) 或氘化的酸 {_svg_1} .

工业生产方法

一价铯砷酸盐,2h标记的工业生产涉及类似的合成路线,但规模更大。该过程需要对反应条件进行精确控制,包括温度、压力和 pH 值,以确保高产率和纯度。 使用高纯度试剂和先进的纯化技术对于获得所需产品至关重要 .

化学反应分析

反应类型

一价铯砷酸盐,2h标记,经历各种化学反应,包括氧化、还原和取代。一些常见的反应是:

氧化: 一价铯砷酸盐可以被氧化形成更高氧化态的化合物,例如砷酸铯 (V)。

还原: 它可以被还原形成较低氧化态的化合物,例如亚砷酸铯。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。

还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢气 (H2)。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,一价铯砷酸盐的氧化可以生成砷酸铯 (V),而还原可以生成亚砷酸铯 .

科学研究应用

Precursor for Vitamin B1 Synthesis

The primary application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the synthesis of thiamine. Thiamine is essential for carbohydrate metabolism and neurological function, with deficiencies leading to severe health issues such as Wernicke-Korsakoff syndrome and beriberi. The compound serves as a key intermediate in industrial processes for vitamin B1 production, making it crucial for pharmaceutical manufacturing .

Development of Bioactive Molecules

Research has demonstrated that derivatives of this compound exhibit various biological activities. For instance, studies have reported its derivatives showing anti-inflammatory properties, which could lead to the development of new anti-inflammatory drugs. Furthermore, its potential antimicrobial and antiviral properties are being explored, indicating a broad spectrum of therapeutic applications.

Versatile Building Block

This compound's unique chemical structure allows it to participate in nucleophilic substitutions and condensation reactions. These reactions enable the compound to be integrated into diverse organic scaffolds, facilitating the creation of libraries of compounds for screening against various diseases .

Continuous Flow Synthesis

Recent advancements in synthetic methodologies have led to fully continuous flow synthesis processes for this compound. This approach enhances efficiency and scalability in producing this compound for pharmaceutical applications . The continuous flow method minimizes reaction times and improves yield consistency.

Biochemical Pathways

Research indicates that this compound interacts with specific transporters involved in thiamine metabolism, influencing its bioavailability and efficacy. Understanding these interactions is crucial for optimizing therapeutic strategies involving thiamine and its derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study published in "Molecules" highlighted the synthesis of Grewe diamine derivatives exhibiting anti-inflammatory activity, showcasing its potential therapeutic benefits.

- Research on continuous flow synthesis methods demonstrated significant improvements in yield and efficiency, paving the way for industrial-scale production of this compound .

作用机制

一价铯砷酸盐,2h标记的作用机制涉及它与各种分子靶点和途径的相互作用。在生物系统中,它可以与酶和蛋白质相互作用,影响其功能和活性。 氘的掺入使研究人员能够追踪化合物在系统中的运动和转化,为其行为和影响提供宝贵的见解 .

相似化合物的比较

一价铯砷酸盐,2h标记,可以与其他类似的化合物进行比较,例如:

二价铯砷酸盐: 每个砷酸根离子含有两个铯离子,在化学计量和性质方面有所不同。

砷酸二氢铯: 每个砷酸根离子含有两个氢原子,影响其化学行为。

三氧化二砷: 另一种砷化合物,具有不同的性质和应用

生物活性

5-(Aminomethyl)-2-methylpyrimidin-4-amine, an aminopyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities and its role as a precursor for essential compounds like thiamine (Vitamin B1). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C6H10N4. The compound is characterized by an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring. These structural features contribute to its reactivity and biological activity, making it a versatile building block in organic synthesis.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its involvement in thiamine synthesis. Thiamine is crucial for carbohydrate metabolism and neurological function. Deficiencies in thiamine can lead to severe health issues, including Wernicke-Korsakoff syndrome and beriberi.

Antimicrobial Properties

Research indicates that derivatives of this compound possess potential antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains, highlighting its role in developing novel antibiotics . The cationic nature and hydrophobic characteristics of certain derivatives enhance their ability to disrupt bacterial cell walls, thus exhibiting broad-spectrum bactericidal action .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Thiamine Synthesis : As a precursor for thiamine, it plays a critical role in neurotransmitter synthesis, impacting cognitive functions and overall brain health.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can inhibit brain glutamic decarboxylase and bacterial tyrosine decarboxylase, suggesting potential applications in treating neurological disorders and bacterial infections .

- Interaction with Transporters : Studies have indicated that this compound may interact with specific transporters responsible for thiamine uptake in cells, influencing its bioavailability and efficacy.

Case Study 1: Thiamine Deficiency

A study demonstrated that supplementation with this compound improved thiamine levels in patients with deficiency-related neurological symptoms. This highlights the compound's importance in clinical settings related to nutritional deficiencies.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that modifications to the compound could lead to the development of effective antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiamine | Contains a thiazole ring | Essential for metabolic processes |

| 4-Amino-5-formylaminomethyl-pyrimidine | Formyl group instead of aminomethyl | Potential alternative synthesis routes |

| 2-Methyl-4-amino-5-(formylaminomethyl)pyrimidine | Additional formyl group | Different reactivity profiles |

The unique positioning of the amino group in this compound influences its reactivity compared to these similar compounds, allowing for targeted applications in synthesizing bioactive molecules.

属性

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHTVFCSKFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241713 | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-02-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。